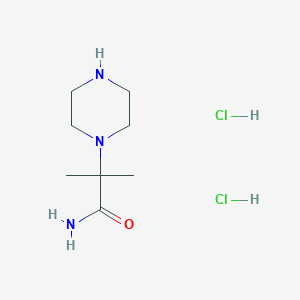

2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride

Vue d'ensemble

Description

“2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride” is a compound with the CAS Number: 1354961-49-1 . It is an orally active prodrug of the drug 2-methyl-2-(piperazin-1-yl)propanamide . It has been shown to be effective in treating squamous cancer .

Molecular Structure Analysis

The molecular weight of “2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride” is 207.7 . The InChI Code is 1S/C8H17N3O.ClH/c1-8(2,7(9)12)11-5-3-10-4-6-11;/h10H,3-6H2,1-2H3,(H2,9,12);1H .Chemical Reactions Analysis

As a prodrug, “2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride” undergoes metabolic reactions in the body to release the active drug, 2-methyl-2-(piperazin-1-yl)propanamide . The exact chemical reactions involved are not specified in the available resources.Applications De Recherche Scientifique

Antiallergic Activity

A study conducted by Courant et al. (1993) explored the synthesis of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides and their potential antiallergic activities. The research found that these compounds, when synthesized from corresponding N-pyridinylpropenamides, showed promising in vivo antiallergic activity, as measured by the passive cutaneous anaphylaxis test. One of the compounds demonstrated an IC50 comparable to that of oxatomide after oral administration, indicating its effectiveness in antiallergic responses (Courant et al., 1993).

Antinociceptive Properties

In 2004, Önkol et al. synthesized (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives and tested them for antinociceptive activity. The study found that one of the synthesized compounds, 1‐[3‐(5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)‐propanoyl]‐4‐(4‐chlorophenyl)piperazine, was significantly more effective than other synthesized compounds and even standard drugs in various antinociceptive tests. This suggests the compound's potential application in pain management (Önkol et al., 2004).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) conducted research on piperazine substituted naphthalimide compounds, focusing on their luminescent properties and photo-induced electron transfer. The study synthesized novel compounds, including one with a piperazine substituent, and observed their fluorescence characteristics. The fluorescence of these compounds could be modulated by pH changes and their photo-induced electron transfer capabilities, demonstrating potential applications in photodynamic therapy and as fluorescence probes (Gan et al., 2003).

Anti-Arrhythmic and Hypotensive Properties

Marona et al. (2008) synthesized a series of xanthone derivatives containing piperazine moieties and evaluated them for electrocardiographic, anti-arrhythmic, and antihypertensive activities. Their findings indicated significant anti-arrhythmic activity in some derivatives, with one compound showing strong hypotensive activity. This research highlights the potential of piperazine derivatives in cardiovascular therapies (Marona et al., 2008).

Mécanisme D'action

The active drug, 2-methyl-2-(piperazin-1-yl)propanamide, inhibits histidine decarboxylase and fatty acid synthase, thereby blocking the synthesis of histamine and arachidonic acid . It has also been shown to block mitochondrial membrane potential and cytosolic Ca2+, which are important for maintaining cell homeostasis .

It has a storage temperature of room temperature . Unfortunately, the available resources do not provide more detailed physical and chemical properties.

Safety and Hazards

The compound has Hazard Statement Codes H319, H315, H335, H302 , indicating that it can cause eye irritation, skin irritation, respiratory irritation, and may be harmful if swallowed. Precautionary measures include wearing protective gloves/eye protection/face protection, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical advice if skin irritation or rash occurs .

Propriétés

IUPAC Name |

2-methyl-2-piperazin-1-ylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-8(2,7(9)12)11-5-3-10-4-6-11;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTRIBPJPZYNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

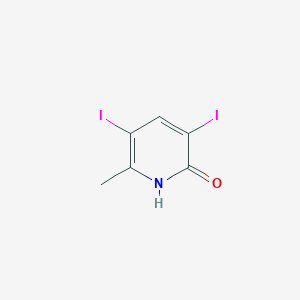

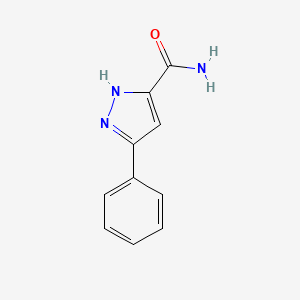

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)